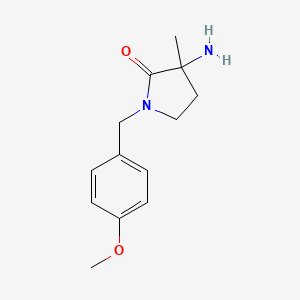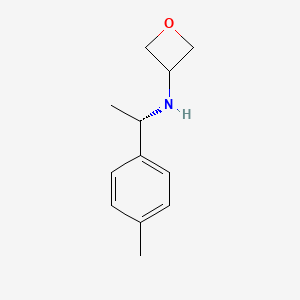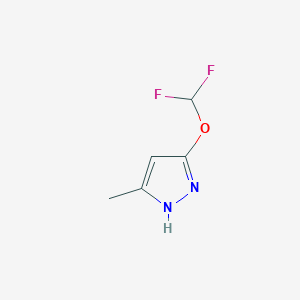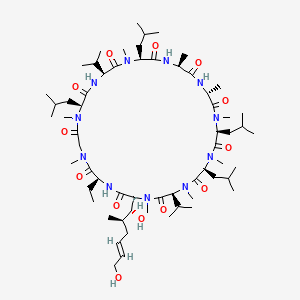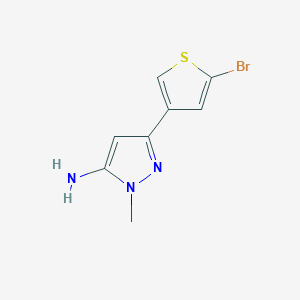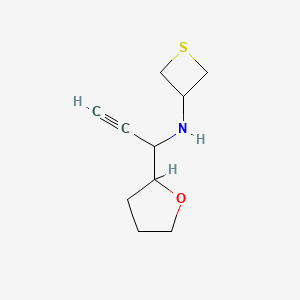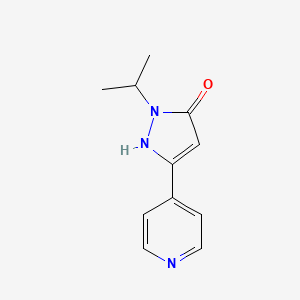![molecular formula C8H8ClN3O B15278481 (7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol](/img/structure/B15278481.png)
(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a chloro and methyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-methylpyrazole with a suitable aldehyde or ketone in the presence of a base to form the pyrazolo[1,5-a]pyrimidine ring system. The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of 2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields an aldehyde or carboxylic acid, while substitution of the chloro group can produce a wide range of functionalized derivatives.
Applications De Recherche Scientifique
(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of (7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades or metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpyrazolo[1,5-a]pyrimidine: Lacks the chloro and hydroxyl substituents, making it less reactive in certain chemical reactions.
7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine: Lacks the hydroxyl group, which affects its solubility and reactivity.
(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)amine:
Uniqueness
The presence of both the chloro and hydroxyl groups in (7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol makes it unique compared to its analogs. These functional groups enhance its reactivity and allow for a broader range of chemical modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H8ClN3O |
|---|---|
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol |
InChI |
InChI=1S/C8H8ClN3O/c1-5-2-8-10-6(4-13)3-7(9)12(8)11-5/h2-3,13H,4H2,1H3 |
Clé InChI |
XFDDTEWJYXCDBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=C1)N=C(C=C2Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15278402.png)

